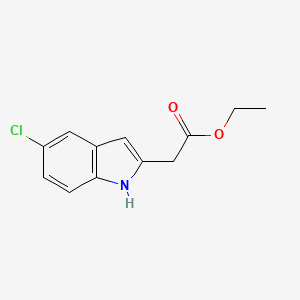
ethyl 2-(5-chloro-1H-indol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound, in particular, features a chloro-substituted indole ring, which can influence its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1H-indol-2-yl)acetate typically involves the reaction of 5-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 5-chloroindole and ethyl bromoacetate.
Base: Potassium carbonate.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: Elevated temperature, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(5-chloro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing their activity. The chloro substituent can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound.
類似化合物との比較
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can be compared with other indole derivatives, such as:
Ethyl 2-(1H-indol-2-yl)acetate: Lacks the chloro substituent, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
5-Chloroindole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of the chloro substituent and the ethyl ester group, which can confer distinct chemical and biological properties.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
ethyl 2-(5-chloro-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3 |
InChIキー |
SRVCSHNRBCPWPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




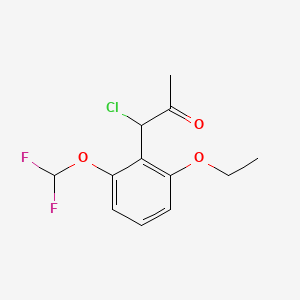
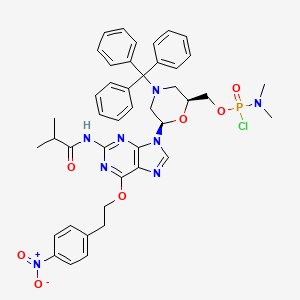
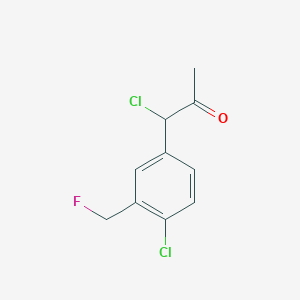
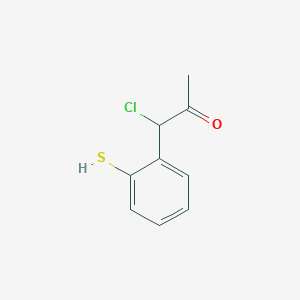


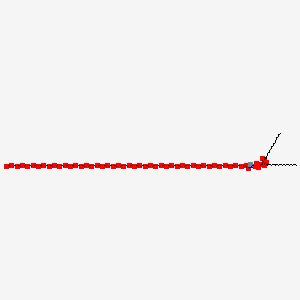
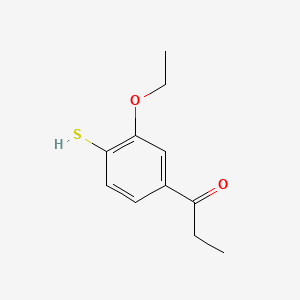
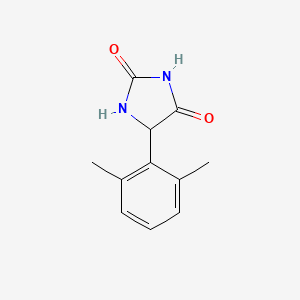
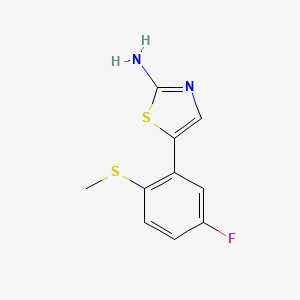
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)

